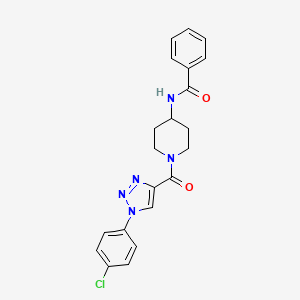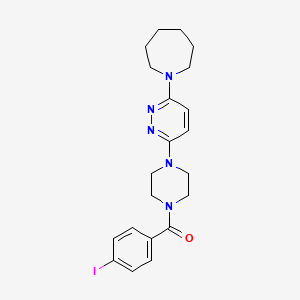
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a useful research compound. Its molecular formula is C15H22BClN2O4 and its molecular weight is 340.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Dendritic Melamine Synthesis
Carmen Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines, using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. These dendrimers demonstrated unique self-assembly properties, forming large, homogeneously packed spherical nano-aggregates, indicating potential applications in nanotechnology and materials science Sacalis et al., 2019.
Piperazinone Synthesis
Petasis and Patel (2000) detailed a synthesis method for piperazinones from 1,2-diamines and organoboronic acids, offering a pathway for creating a diverse array of piperazine-based compounds. This methodology can be foundational for pharmaceuticals and chemical synthesis Petasis and Patel, 2000.
Arylpiperazine Synthesis via Palladium-catalyzed Amination
Kerrigan, Martin, and Thomas (1998) presented a method for synthesizing arylpiperazines through palladium-catalyzed aromatic amination of bromoarenes with N-tert-butoxycarbonylpiperazine, followed by Boc group removal. This process is crucial for creating compounds used in neuroscience research and drug development Kerrigan, Martin, and Thomas, 1998.
Chemical Characterization and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing insight into the chemical properties and potential biological applications of similar compounds. This research supports the development of new pharmaceuticals by elucidating compound structures and activities Sanjeevarayappa et al., 2015.
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) discussed an efficient method for N-tert-butoxycarbonylation of amines using a heteropoly acid catalyst, highlighting advancements in amine protection strategies vital for peptide synthesis and pharmaceutical chemistry Heydari et al., 2007.
Asymmetric Synthesis
Jiang et al. (2005) explored the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, demonstrating the potential for creating chiral compounds with specific pharmacological activities. This research is significant for the development of drugs with targeted actions and reduced side effects Jiang et al., 2005.
Propiedades
IUPAC Name |
[3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQWDOQYDHNTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)


![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2398790.png)
![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)


![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
